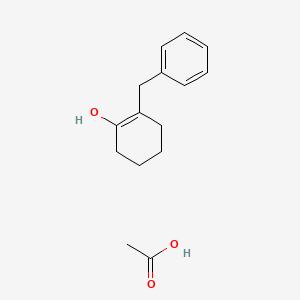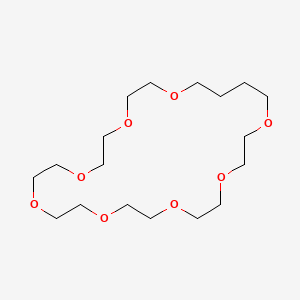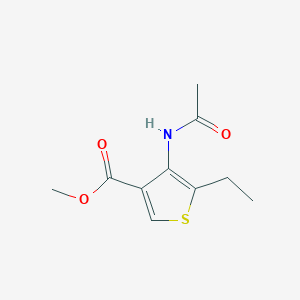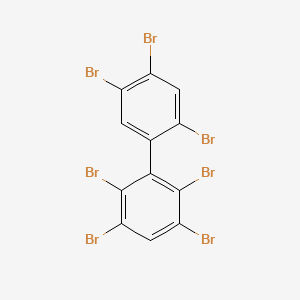
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a thiirane ring and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,3-triphenylthiiran-2-yl)silane typically involves the reaction of trimethylsilyl chloride with 2,3,3-triphenylthiirane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(C6H5)3C2S+ClSi(CH3)3→(C6H5)3C2S-Si(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trimethyl(2,3,3-triphenylthiiran-2-yl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, facilitating electrophilic additions and nucleophilic substitutions. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar silyl group but lacking the thiirane ring and phenyl groups.
Triphenylsilane: Contains three phenyl groups bonded to silicon but lacks the thiirane ring.
Trimethyl(2-phenylthiiran-2-yl)silane: Similar structure but with fewer phenyl groups.
Uniqueness
Trimethyl(2,3,3-triphenylthiiran-2-yl)silane is unique due to the combination of the thiirane ring and three phenyl groups, which confer distinct reactivity and stability
Propriétés
Numéro CAS |
79841-58-0 |
|---|---|
Formule moléculaire |
C23H24SSi |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
trimethyl-(2,3,3-triphenylthiiran-2-yl)silane |
InChI |
InChI=1S/C23H24SSi/c1-25(2,3)23(21-17-11-6-12-18-21)22(24-23,19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-18H,1-3H3 |
Clé InChI |
NHLYPYQYZOHFHB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
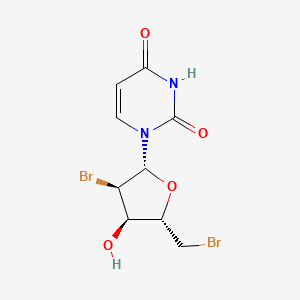

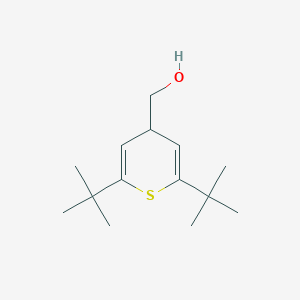



![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
